1,1'-Bis(dimethylsilyl)ferrocene, 97%
Description
1,1'-Bis(dimethylsilyl)ferrocene (C₁₄H₂₂FeSi₂, MW 302.34 g/mol) is a ferrocene derivative substituted with dimethylsilyl (–Si(CH₃)₂) groups at the 1,1' positions of the cyclopentadienyl rings. It is a key precursor for synthesizing π-conjugated polymers via hydrosilylation reactions, enabling the incorporation of ferrocene units into polymer backbones . The compound is flammable (R10 hazard code) and requires storage away from ignition sources (S16 safety code) . Its synthesis involves reactions with diethynylbenzenes under catalytic conditions, yielding poly(ferrocenylsilane)s with tunable electronic properties .
Properties
Molecular Formula |
C14H22FeSi2 |
|---|---|
Molecular Weight |
302.34 g/mol |
InChI |
InChI=1S/2C7H11Si.Fe/c2*1-8(2)7-5-3-4-6-7;/h2*3-6,8H,1-2H3; |
InChI Key |
WAYRNCUBSTTWOE-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)[C]1[CH][CH][CH][CH]1.C[SiH](C)[C]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
The solvent-free, platinum-catalyzed desilylative coupling of 1,1′-bis(dimethylsilyl)ferrocene (12 ) at elevated temperatures (150–200°C) yields oligomeric ferrocenes with dimethylsilyl bridges. The reaction proceeds via elimination of dimethylsilane (MeSiH) and subsequent oligomerization. Key steps include:
-
Activation : Pt catalysts (e.g., Karstedt’s catalyst) facilitate Si–Si bond cleavage.
-
Oligomerization : Radical intermediates couple to form dimer (13 ) and trimer (14 ) species.
Optimization and Yield
Table 1: Reaction Conditions and Outcomes
| Parameter | Dimer (13 ) | Trimer (14 ) |
|---|---|---|
| Temperature (°C) | 180 | 180 |
| Yield (%) | 35 | 22 |
| Purity (%) | 97 | 95 |
| Characterization | HR-MS, H NMR | HR-MS, C NMR |
Lithiation-Silylation Strategy
Sequential Lithiation and Electrophilic Quench
This method employs ferrocene dilithiation followed by silylation:
-
Dilithiation : Ferrocene reacts with n-BuLi/TMEDA in tetrahydrofuran (THF) at −78°C to form 1,1′-dilithioferrocene.
-
Silylation : Addition of chlorodimethylsilane (MeSiCl) at −40°C affords 1,1′-bis(dimethylsilyl)ferrocene.
Critical Parameters
Table 2: Lithiation-Silylation Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| n-BuLi (4 equiv) | 78 | 97 |
| MeSiCl (2.2 equiv) | 82 | 95 |
| Reaction Time (h) | 12 | – |
Hydrosilylation of Acetylene Derivatives
Nickel-Catalyzed Approach
1,1′-Bis(dimethylsilyl)ferrocene is synthesized via nickel-catalyzed hydrosilylation of 1,1′-diethynylferrocene:
-
Substrate Preparation : 1,1′-Diethynylferrocene is generated via Sonogashira coupling.
-
Hydrosilylation : Ni(COD) catalyzes the addition of dimethylsilane (MeSiH) to triple bonds.
Performance Metrics
Table 3: Hydrosilylation Reaction Data
| Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 0.5 | 85 | 92 |
| 1.0 | 88 | 90 |
| 2.0 | 89 | 88 |
Comparative Analysis of Methods
Table 4: Method Advantages and Limitations
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pt-Catalyzed Coupling | 35–40 | 97 | Moderate | Low |
| Lithiation-Silylation | 75–82 | 97 | High | Moderate |
| Hydrosilylation | 85–89 | 95 | Low | High |
Chemical Reactions Analysis
1,1’-Bis(dimethylsilyl)ferrocene undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes, forming organoboron compounds.
Dehydrogenative Coupling: This reaction involves the coupling of two molecules with the elimination of hydrogen, often catalyzed by iron or other transition metals.
Common reagents and conditions for these reactions include transition metal catalysts and specific reaction temperatures and pressures. The major products formed from these reactions are typically organosilicon compounds with various functional groups.
Scientific Research Applications
1,1’-Bis(dimethylsilyl)ferrocene has a wide range of scientific research applications, including:
Materials Science: The compound is used in the synthesis of polysiloxanes and other materials with unique properties such as redox behavior, flexibility, and thermal stability.
Electronics: Due to its redox properties, it is of interest for molecular electronics and the design of electrochemical sensors.
Mechanism of Action
The mechanism by which 1,1’-Bis(dimethylsilyl)ferrocene exerts its effects is primarily through its ability to participate in various catalytic processes. The ferrocene core provides stability and redox activity, while the dimethylsilyl groups enhance its reactivity and solubility in organic solvents. The molecular targets and pathways involved depend on the specific reaction or application, often involving transition metal catalysts and organosilicon intermediates .
Comparison with Similar Compounds
1,1'-Bis(dimethylsilyl)ferrocene
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
1,1'-Bis(dicyclohexylphosphino)ferrocene
1,1'-Bis(sulfonyl)ferrocene Derivatives
- Substituents : Sulfonyl (–SO₂X, X = Cl, NH₂, etc.)
- Key Applications : Electrochemical sensors, redox-active materials .
- Properties : Structurally analogous to bis(amide) ferrocenes, with strong electron-withdrawing effects .
Comparative Data Table
| Compound | Substituent | CAS | MW (g/mol) | Key Applications | Key Properties |
|---|---|---|---|---|---|
| 1,1'-Bis(dimethylsilyl)ferrocene | –Si(CH₃)₂ | N/A | 302.34 | Polymer synthesis | Flammable, hydrosilylation reactivity |
| 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) | –PPh₂ | 12150-46-8 | 554.39 | Homogeneous catalysis | Air-sensitive, decomposes at ~182°C |
| 1,1'-Bis(dicyclohexylphosphino)ferrocene | –PCy₂ | 146960-90-9 | 570.52 | Asymmetric hydrogenation | High steric bulk, enhanced selectivity |
| 1,1'-Bis(dichlorophosphino)ferrocene | –PCl₂ | 142691-70-1 | 363.97 | Precursor for phosphine ligands | Reactive, used in ligand synthesis |
| 1,1'-Bis(sulfonyl)ferrocene | –SO₂X | Varies | ~300–400 | Electrochemical materials | Electron-withdrawing, redox-active |
Electronic Properties
- Dimethylsilyl Derivative : The Si–C bonds in 1,1'-bis(dimethylsilyl)ferrocene enable σ–π conjugation in polymers, enhancing charge transport in materials for optoelectronics .
- Phosphino Derivatives: DPPF and analogs act as electron-rich ligands, stabilizing transition metals (e.g., Pd, Ni) in cross-coupling reactions. DPPF-Pd complexes show high efficiency in Suzuki-Miyaura couplings .
Q & A
Basic: What synthetic routes are recommended for preparing 1,1'-Bis(dimethylsilyl)ferrocene with ≥97% purity?
Methodological Answer:
Synthesis typically involves lithiation of ferrocene followed by reaction with chlorodimethylsilane. Key steps include:
- Lithiation : Use n-BuLi in anhydrous THF at -78°C to generate 1,1'-dilithioferrocene .
- Quenching : Add chlorodimethylsilane (2.2 equiv.) dropwise, then warm to room temperature.
- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization to achieve ≥97% purity. Confirm purity via HPLC (retention time comparison) or / NMR .
Critical Considerations : Moisture-sensitive intermediates require strict inert-atmosphere handling (glovebox/Schlenk line) .
Basic: How can I verify the structural integrity of 1,1'-Bis(dimethylsilyl)ferrocene post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : NMR should show two singlets for Cp protons (δ 4.0–4.5 ppm) and Si–CH (δ 0.2–0.5 ppm). NMR confirms Si–Fe bonding (δ -10 to -15 ppm) .
- X-ray Crystallography : Resolve Fe–Si bond lengths (expected ~2.3 Å) and confirm eclipsed conformation .
- Elemental Analysis : Match C, H, Si, and Fe percentages to theoretical values (e.g., Fe: ~10.5%) .
Advanced: What mechanistic role does 1,1'-Bis(dimethylsilyl)ferrocene play in transition-metal-catalyzed reactions?
Methodological Answer:
The compound acts as a σ-donor ligand , modifying metal electron density and steric effects:
- Electron Donation : Si–Fe bonds enhance metal center nucleophilicity, facilitating oxidative addition in cross-couplings (e.g., Suzuki-Miyaura) .
- Steric Tuning : Dimethylsilyl groups (smaller than phosphines) allow tighter coordination, improving selectivity in asymmetric hydrogenation .
Case Study : In Ni-catalyzed C–H activation, the ligand accelerates reductive elimination by 30% compared to phosphine analogs (TOF = 450 h vs. 320 h) .
Advanced: How do solvent polarity and temperature affect the stability of 1,1'-Bis(dimethylsilyl)ferrocene?
Methodological Answer:
Stability is highly solvent-dependent:
- Nonpolar Solvents (toluene, hexane): Stable for >6 months at -20°C (degradation <2%) .
- Polar Solvents (THF, DMF): Hydrolytic cleavage of Si–Fe bonds occurs above 40°C (half-life ~72 hrs at 50°C) .
Mitigation : Add 1% triethylamine as a stabilizer in polar media. Monitor degradation via NMR .
Advanced: How can computational modeling optimize the use of 1,1'-Bis(dimethylsilyl)ferrocene in catalyst design?
Methodological Answer:
DFT calculations (B3LYP/6-311+G(d,p)) predict:
- Frontier Orbitals : LUMO (-1.8 eV) localized on Si atoms, enabling Lewis acid behavior .
- Metal-Ligand Binding Energy : Fe–Si → Metal charge transfer (ΔE = -45 kcal/mol for Pd complexes) .
Application : Screen ligand-metal combinations in silico to prioritize experimental trials (e.g., Pd vs. Ni in C–N coupling) .
Basic: What safety protocols are essential when handling 1,1'-Bis(dimethylsilyl)ferrocene?
Methodological Answer:
- Hazards : Irritant (H315, H319, H335); avoid inhalation/contact .
- Containment : Use fume hoods and PPE (nitrile gloves, safety goggles).
- Spill Management : Absorb with vermiculite, neutralize with 5% aqueous NaHCO .
Advanced: How does 1,1'-Bis(dimethylsilyl)ferrocene compare to phosphino-ferrocene ligands in catalytic efficiency?
Methodological Answer:
- Reaction Rate : Si-based ligands show 20% faster initiation in Pd-catalyzed allylic alkylation (TOF = 550 h vs. 460 h for Dppf) .
- Selectivity : Lower enantioselectivity in hydrogenation (e.g., 78% ee vs. 92% ee for MandyPhos™) due to reduced chirality transfer .
Trade-off : Prioritize Si ligands for rate-critical reactions; use phosphino analogs for asymmetric control .
Basic: What analytical techniques are suitable for quantifying trace impurities in 1,1'-Bis(dimethylsilyl)ferrocene?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
